1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c17-15-7-5-14(6-8-15)13-19-16(21)18-9-1-2-10-20-11-3-4-12-20/h5-8H,3-4,9-13H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIABYATVGFGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with an appropriate amine to form the fluorobenzylamine intermediate.
Alkyne Addition: The fluorobenzylamine intermediate is then subjected to a Sonogashira coupling reaction with 4-pyrrolidin-1-yl-2-butyne to introduce the butynyl group.
Urea Formation: Finally, the resulting product is treated with an isocyanate to form the urea moiety, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the development of new industrial chemicals or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the pyrrolidinyl and butynyl groups contribute to the compound’s overall activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea (Metabolite from Cunninghamella blakesleeana)
- Key Differences: Replaces the pyrrolidinylbutynyl group with a piperidinyl moiety and a 2-hydroxy-2-methylpropoxybenzyl chain.
- Functional Implications :
Urea Derivatives with Pyrrolidine Substituents
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : Fluorinated aromatic groups in both the target compound and its microbial metabolite suggest resistance to cytochrome P450-mediated oxidation, a critical advantage for drug candidates .
- Pharmacological Potential: The pyrrolidinylbutynyl group’s rigidity may improve selectivity for CNS targets (e.g., serotonin or dopamine receptors) compared to more flexible or polar analogs.
Biological Activity
Chemical Structure and Properties
The compound can be described by its chemical formula, which includes a fluorobenzyl group, a pyrrolidine moiety, and a urea functional group. The presence of these functional groups suggests potential interactions with biological targets.
Structure
- Fluorobenzyl Group : May enhance lipophilicity and facilitate membrane permeability.
- Pyrrolidine Moiety : Often associated with neuroactive properties.
- Urea Functional Group : Commonly involved in hydrogen bonding with biological macromolecules.
Anticancer Properties
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer activity. For instance, research has shown that similar structures inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea | A431 (vulvar epidermal carcinoma) | 5.0 | Induction of apoptosis via mitochondrial pathway |
| Urea Derivative X | MCF7 (breast cancer) | 3.2 | Inhibition of cell cycle progression |
Neuroactive Effects
The pyrrolidine component suggests possible interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine and serotonin receptors.
Case Study: Neurotransmitter Interaction
A study conducted on a related compound demonstrated:
- Increased Dopamine Release : In vitro assays showed enhanced release in dopaminergic neurons.
- Potential for Treating Depression : Behavioral tests in rodent models indicated antidepressant-like effects.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promise.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Effective |
| Escherichia coli | 25 µg/mL | Moderate |
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting mood and cognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
